Laurebiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Laurebiphenyl is a sesquiterpenoid that is a dimer of a cyclolaurane type sesquiterpene. Isolated from the marine red algae Laurencia nidifica and Laurencia tristicha, it exhibits antineoplastic activity. It has a role as an antineoplastic agent and an algal metabolite. It is a sesquiterpenoid, a member of biphenyls and a member of phenols.
Scientific Research Applications
Cytotoxicity in Cancer Research
Laurebiphenyl, isolated from the red alga Laurencia tristicha, has been studied for its cytotoxic effects on various human cancer cell lines. This compound demonstrated moderate cytotoxicity against lung adenocarcinoma, stomach cancer, hepatoma, colon cancer, and HELA cell lines. These findings suggest potential applications of laurebiphenyl in cancer research and therapy (Sun et al., 2005).
Synthetic Applications in Organic Chemistry
Laurebiphenyl has been employed in the synthesis of various organic compounds. For instance, it was used in the palladium-catalyzed enantioselective cyclization of silyloxy-1,6-enynes, leading to the formation of methylene cyclopentane adducts. This process has applications in the total synthesis of cytotoxic cyclolaurane-type sesquiterpenes, highlighting its utility in organic synthesis and drug development (Corkey & Toste, 2007).
properties
Product Name |
Laurebiphenyl |
---|---|
Molecular Formula |
C30H38O2 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
2-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-4-[5-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-4-hydroxy-2-methylphenyl]-5-methylphenol |
InChI |
InChI=1S/C30H38O2/c1-17-11-25(31)23(27(3)9-7-19-15-29(19,27)5)13-21(17)22-14-24(26(32)12-18(22)2)28(4)10-8-20-16-30(20,28)6/h11-14,19-20,31-32H,7-10,15-16H2,1-6H3/t19-,20-,27+,28+,29+,30+/m1/s1 |
InChI Key |
XNIZFYLMUVNEOT-MUVIMXQCSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1C2=CC(=C(C=C2C)O)[C@@]3(CC[C@H]4[C@@]3(C4)C)C)[C@@]5(CC[C@H]6[C@@]5(C6)C)C)O |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC(=C(C=C2C)O)C3(CCC4C3(C4)C)C)C5(CCC6C5(C6)C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.